molecular formula C8H14O3 B3378018 2-Methyl-2-(oxolan-2-yl)propanoic acid CAS No. 1378809-45-0

2-Methyl-2-(oxolan-2-yl)propanoic acid

Cat. No.: B3378018
CAS No.: 1378809-45-0
M. Wt: 158.19 g/mol
InChI Key: WZMOEYCPWHIRPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance within Organic Chemistry and Bioactive Molecules

The structural components of 2-Methyl-2-(oxolan-2-yl)propanoic acid are individually well-established in the fields of organic synthesis and medicinal chemistry.

The propanoic acid moiety is a common feature in a vast array of organic molecules. Its derivatives, particularly aryl propionic acids, form a major class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known medications like ibuprofen (B1674241) and naproxen. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes. Beyond inflammation, propanoic acid derivatives have been investigated for a range of biological activities, including antimicrobial, anticancer, and antioxidant properties.

The tetrahydrofuran (B95107) (THF) ring is a prevalent saturated oxygen heterocycle found in numerous natural products and biologically active compounds. uni.lu This structural motif is a key component in a variety of drugs, demonstrating its importance in medicinal chemistry. For instance, the THF ring is a crucial part of several HIV protease inhibitors, where it acts as a potent ligand. scbt.com Furthermore, many natural products containing the THF moiety, such as those derived from marine sources, exhibit significant cytotoxic activity against cancer cell lines. chemeo.com

Overview of Established Research Domains Concerning Propanoic Acid and Tetrahydrofuran Derivatives

Research into propanoic acid derivatives is extensive. A significant portion of this research focuses on the development of novel anti-inflammatory agents. Scientists have synthesized numerous derivatives by modifying the core propanoic acid structure to enhance potency and reduce side effects. cymitquimica.com Other research avenues explore their potential as anticancer agents, with some studies demonstrating that certain derivatives can induce apoptosis in cancer cells. nist.gov

Similarly, the synthesis and biological evaluation of tetrahydrofuran derivatives constitute a major area of chemical research. The development of enantioselective methods for the synthesis of substituted tetrahydrofurans is a key focus, as the stereochemistry of these molecules is often crucial for their biological activity. google.com The THF motif is also explored for its ability to modulate the pharmacokinetic properties of drug candidates.

Rationale for Comprehensive Academic Investigation of this compound

While direct research on this compound is scarce, its structure suggests a clear rationale for academic and industrial investigation. The compound serves as a potential chiral building block , combining the functionalities of a carboxylic acid and a cyclic ether.

The primary rationale for its use would be as an intermediate in organic synthesis . The carboxylic acid group provides a reactive handle for a variety of chemical transformations, such as amidation to form amides or esterification to form esters. The tetrahydrofuran ring can influence the solubility and conformational properties of a target molecule.

Given the established biological activities of both propanoic acid and tetrahydrofuran derivatives, it is plausible that this compound could be used to synthesize novel compounds with potential therapeutic applications. The combination of these two motifs in a single, relatively small molecule makes it an attractive starting point for the construction of larger, more complex structures in drug discovery programs. However, without dedicated studies, its specific contributions to biological activity remain speculative.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-(oxolan-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,7(9)10)6-4-3-5-11-6/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMOEYCPWHIRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378809-45-0
Record name 2-methyl-2-(oxolan-2-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformation of 2 Methyl 2 Oxolan 2 Yl Propanoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for a variety of chemical transformations, including esterification, amidation, reduction, and oxidation.

Esterification and Amidation Reactions

The conversion of 2-Methyl-2-(oxolan-2-yl)propanoic acid to its corresponding esters and amides is a key transformation. The presence of a quaternary carbon atom adjacent to the carboxyl group introduces significant steric hindrance, which influences the choice of reaction conditions.

Esterification: Direct esterification with an alcohol under acidic catalysis (Fischer esterification) is expected to be slow due to the steric hindrance around the carbonyl carbon. stolaf.edu More effective methods would involve the activation of the carboxylic acid. One common approach is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol in the presence of a non-nucleophilic base like pyridine.

Another efficient method is the use of coupling agents that facilitate ester formation under mild conditions. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can overcome the steric barrier.

Amidation: Similar to esterification, direct amidation by heating with an amine is generally inefficient. mdpi.com The synthesis of amides from this compound is best achieved by first activating the carboxylic acid. The acyl chloride intermediate can readily react with primary or secondary amines to form the corresponding amides. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) in combination with a carbodiimide (B86325) are highly effective for forming amide bonds, even with sterically hindered substrates and poorly nucleophilic amines. mdpi.com

Table 1: Representative Conditions for Esterification and Amidation

Transformation Reagents Conditions Product Type
Esterification Alcohol, H₂SO₄ (cat.) Reflux Ester

Reduction to Alcohol and Oxidation to Derived Species

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-methyl-1-(oxolan-2-yl)propan-1-ol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like diethyl ether or tetrahydrofuran (B95107) is a classic and effective reagent for this purpose. stolaf.edu Borane (BH₃) complexes, such as BH₃·THF, are also highly effective and can offer better selectivity in the presence of other reducible functional groups.

Oxidation to Derived Species: The carboxylic acid moiety itself is in a high oxidation state and is generally resistant to further oxidation under standard conditions. However, the molecule as a whole can undergo oxidative degradation under harsh conditions. The oxidation of related α-hydroxy acids, such as 2-hydroxy-2-methylpropanoic acid, has been studied, but the analogous oxidation of the title compound is not well-documented. rsc.org It is conceivable that strong oxidants could lead to the cleavage of the C-C bond between the quaternary center and the carboxyl group, potentially leading to the formation of acetone (B3395972) and other degradation products.

Reactions Involving the Oxolan Ring

The oxolane (tetrahydrofuran) ring is a relatively stable saturated ether. However, it can undergo ring-opening reactions under specific conditions.

Ring-Opening Reactions and Derivatization

The cleavage of the ether C-O bonds in the oxolane ring typically requires strong acids. magtech.com.cnresearchgate.net Protonation of the oxygen atom makes the adjacent carbon atoms susceptible to nucleophilic attack. In the case of this compound, the C-O bond at the 2-position of the oxolane ring is attached to a tertiary carbon, which could favor an Sₙ1-type cleavage mechanism, leading to a stabilized tertiary carbocation.

Reaction with strong hydrohalic acids like HBr or HI at elevated temperatures would be expected to open the ring, yielding a halo-alcohol derivative. For instance, treatment with HBr could yield 4-bromo-1-hydroxy-2-methyl-2-propanoic acid. Lewis acids can also catalyze the ring-opening of tetrahydrofuran and its derivatives. magtech.com.cn

Stability and Degradation Pathways of the Oxolan Ring

The oxolane ring is generally stable to many reagents, including bases and mild oxidizing and reducing agents. However, like other ethers, it can form peroxides upon prolonged exposure to air and light. This process is a radical chain reaction that can be initiated by light, heat, or metal catalysts. The formation of hydroperoxides can render the material hazardous. The stability of substituted tetrahydrofurans towards autoxidation can be influenced by the nature and position of the substituents. researchgate.net

Under strongly acidic or high-temperature conditions, the oxolane ring can undergo degradation, which may involve dehydration and rearrangement reactions.

Transformations at the Methyl Substituents

The methyl groups attached to the quaternary carbon are generally unreactive. Their C-H bonds are strong and not activated towards most chemical reagents. Functionalization of these methyl groups would require harsh reaction conditions, such as free-radical halogenation at high temperatures or under UV irradiation. This lack of reactivity is a common feature of alkyl groups on a fully substituted carbon atom.

Table 2: Summary of Expected Reactivity

Functional Group Reaction Type Expected Outcome
Carboxylic Acid Esterification Formation of esters, requires activation for hindered substrate
Carboxylic Acid Amidation Formation of amides, requires activation
Carboxylic Acid Reduction Formation of a primary alcohol (2-methyl-1-(oxolan-2-yl)propan-1-ol)
Oxolane Ring Ring-Opening Cleavage with strong acids (e.g., HBr, HI) to form halo-alcohols
Oxolane Ring Degradation Peroxide formation on exposure to air; decomposition at high temperatures
Methyl Groups C-H Functionalization Generally unreactive; radical halogenation under harsh conditions

Derivatives and Functionalization of 2 Methyl 2 Oxolan 2 Yl Propanoic Acid

Structural Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is the most reactive functional group in the parent molecule and serves as a versatile handle for derivatization through standard organic reactions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters through various methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic catalysis, a reversible process that can be driven to completion by removing water. lab-chemicals.com For more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can first be converted to a more reactive intermediate, such as an acyl chloride, before reaction with an alcohol. nih.gov Another common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the reaction between the carboxylic acid and an alcohol. google.com These reactions allow for the introduction of a wide variety of alkyl or aryl groups.

Amidation: Similar to esterification, amides can be prepared by reacting 2-methyl-2-(oxolan-2-yl)propanoic acid with primary or secondary amines. Direct reaction via thermal dehydration of the ammonium (B1175870) carboxylate salt is possible but often requires harsh, high-temperature conditions. A more practical and widely used approach involves activating the carboxylic acid first. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. lab-chemicals.com Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form the amide bond under milder, neutral conditions. google.com

Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-methyl-2-(oxolan-2-yl)propan-1-ol. This transformation typically requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. nih.gov Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, converting the carboxylic acid to the corresponding alcohol in high yield. nih.gov More recent methodologies have explored catalytic reductions using silanes, such as phenylsilane, in the presence of catalysts like zinc acetate (B1210297), often in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), presenting a more practical and potentially greener alternative. nih.gov

The table below illustrates potential ester and amide derivatives that could be synthesized from this compound.

Derivative ClassReagent ExamplePotential Product Name
EsterMethanol (B129727) (CH₃OH)Methyl 2-methyl-2-(oxolan-2-yl)propanoate
EsterEthanol (C₂H₅OH)Ethyl 2-methyl-2-(oxolan-2-yl)propanoate
EsterBenzyl alcoholBenzyl 2-methyl-2-(oxolan-2-yl)propanoate
AmideAmmonia (NH₃)2-methyl-2-(oxolan-2-yl)propanamide
AmideDiethylamineN,N-diethyl-2-methyl-2-(oxolan-2-yl)propanamide
AmideAnilineN-phenyl-2-methyl-2-(oxolan-2-yl)propanamide

Chemical Modifications of the Oxolan Ring

The oxolane (tetrahydrofuran) ring is a saturated ether and is generally less reactive than the carboxylic acid group. Its modification typically requires more forcing conditions or specific catalytic systems.

Ring Stability and Reactivity: The tetrahydrofuran (B95107) (THF) ring is a stable five-membered heterocycle. Its stability is a reason why THF and its derivative, 2-methyltetrahydrofuran (2-MeTHF), are widely used as solvents in organic chemistry, even with highly reactive organometallic reagents. lab-chemicals.com However, under strongly acidic conditions, the ether oxygen can be protonated, which can initiate ring-opening reactions. For instance, treatment with strong acids like HBr or HI can lead to the cleavage of the C-O bond, resulting in a halo-alcohol derivative.

The table below outlines potential modifications to the oxolane ring, though these are hypothetical and would require specific and potentially harsh reaction conditions.

Modification TypePotential Reagent/ConditionHypothetical Product Structure
Ring OpeningConcentrated HBr, heat6-bromo-5-hydroxy-5-methylhexanoic acid
C-H FunctionalizationSpecific metal catalyst, oxidantDerivative with substitution on the oxolane ring

Introduction of Diverse Chemical Moieties onto the Core Structure

The introduction of diverse chemical groups onto the this compound scaffold leverages the primary derivatives discussed in section 4.1 as synthetic intermediates.

Using Primary Derivatives as Handles: The alcohol derivative, 2-methyl-2-(oxolan-2-yl)propan-1-ol, obtained from the reduction of the carboxylic acid, is a key intermediate. This primary alcohol can undergo a variety of subsequent reactions:

Etherification: Reaction with an alkyl halide under basic conditions (Williamson ether synthesis) can form a diverse range of ethers.

Further Esterification: The alcohol can be acylated with different acyl chlorides or carboxylic acids to form esters, adding another layer of complexity to the molecule.

Oxidation: Mild oxidation of the primary alcohol could potentially yield the corresponding aldehyde, 2-methyl-2-(oxolan-2-yl)propanal, another versatile functional group for further modifications like reductive amination or Wittig reactions.

Functionalization via Amide Derivatives: Amide derivatives also provide opportunities for further diversification. While the amide bond itself is quite stable, the N-H bonds of primary and secondary amides can be substituted. Furthermore, if the amine used in the initial synthesis contains other functional groups (e.g., a terminal alkyne, an azide (B81097), or another ester), these can be used for subsequent click chemistry reactions or orthogonal functionalization.

The table below provides a hypothetical multi-step synthesis to illustrate how diverse moieties could be introduced.

Starting MaterialStep 1: ReagentIntermediate ProductStep 2: ReagentFinal Product Example
This compoundLiAlH₄2-methyl-2-(oxolan-2-yl)propan-1-olSodium hydride, then Propargyl bromide2-((2-methyl-2-(prop-2-yn-1-yloxy)propyl)oxolane
This compoundOxalyl chloride, then 3-aminopropan-1-olN-(3-hydroxypropyl)-2-methyl-2-(oxolan-2-yl)propanamideAcryloyl chloride3-(2-methyl-2-(oxolan-2-yl)propanamido)propyl acrylate

Design and Synthesis of Chiral Derivatives

This compound is a chiral molecule. The carbon atom at position 2 of the oxolane ring, which is bonded to the propanoic acid substituent, is a stereocenter. Therefore, the compound exists as a pair of enantiomers, (R)-2-methyl-2-(oxolan-2-yl)propanoic acid and (S)-2-methyl-2-(oxolan-2-yl)propanoic acid. The synthesis of enantiomerically pure or enriched derivatives is crucial for applications where stereochemistry is critical.

Chiral Resolution: A common strategy to obtain pure enantiomers is the resolution of a racemic mixture. For a carboxylic acid like the title compound, this is often achieved by forming diastereomeric salts with a chiral amine. google.com The process involves reacting the racemic acid with one enantiomer of a chiral base (e.g., (R)-1-phenylethylamine). This reaction creates a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with a strong acid to liberate the desired enantiomer of the carboxylic acid. google.com The chiral amine can then be recovered.

Asymmetric Synthesis: An alternative to resolution is asymmetric synthesis, where a single enantiomer is synthesized directly. This approach avoids the loss of 50% of the material inherent in classical resolution. For this compound, this could potentially be achieved by starting with a chiral precursor. For example, an asymmetric synthesis could begin with an enantiomerically pure γ-lactone. The stereocenter of the lactone could guide the stereochemistry of subsequent reactions that build the rest of the molecule. The synthesis of chiral tetrahydrofuran derivatives from chiral lactone carboxylic acids has been demonstrated for related systems. researchgate.net Another advanced method involves the enantioselective alkylation of a prochiral precursor using a chiral catalyst or auxiliary.

The table below summarizes the main strategies for obtaining chiral derivatives.

StrategyMethodDescription
Chiral ResolutionDiastereomeric Salt FormationRacemic acid is reacted with a chiral amine to form separable diastereomeric salts, which are then resolved and acidified to yield the pure enantiomer.
Asymmetric SynthesisUse of Chiral PrecursorsSynthesis begins with an enantiomerically pure starting material (e.g., a chiral lactone) to control the stereochemistry of the final product.
Asymmetric SynthesisCatalytic Asymmetric AlkylationA prochiral substrate is alkylated in the presence of a chiral catalyst to selectively form one enantiomer of the product.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methyl 2 Oxolan 2 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 2-Methyl-2-(oxolan-2-yl)propanoic acid. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm, due to its acidic nature. The protons of the two geminal methyl groups (-C(CH₃)₂) are chemically equivalent and would present as a single sharp singlet. The most complex signals arise from the oxolane (tetrahydrofuran) ring. The proton on the carbon adjacent to the oxygen and the quaternary center (-O-CH-) would be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining four protons of the oxolane ring would appear as overlapping multiplets in the upfield region. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. A total of eight distinct signals are predicted. The carbonyl carbon (-COOH) is the most downfield signal, typically in the 175-185 ppm range. docbrown.info The quaternary carbon attached to the methyl groups and the oxolane ring would appear next. The carbons of the oxolane ring would have characteristic shifts, with the carbon atom bonded to oxygen (C-O) appearing more downfield than the other ring carbons. docbrown.info The two equivalent methyl carbons would produce a single signal at the most upfield position. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established chemical shift ranges for similar functional groups and structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (ppm)
-C OOHN/AN/A~180
-COOH >10broad singletN/A
-C (CH₃)₂-N/AN/A~45-50
-C(C H₃)₂N/AN/A~20-25
-C(CH ₃)₂~1.2singletN/A
Oxolane C2-H ~3.8 - 4.2multipletN/A
Oxolane C 2N/AN/A~75-80
Oxolane C5-H~3.6 - 3.9multipletN/A
Oxolane C 5N/AN/A~65-70
Oxolane C3/C4-H~1.8 - 2.2multipletN/A
Oxolane C 3/C 4N/AN/A~25-30

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental formula of this compound (C₈H₁₄O₃). By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For C₈H₁₄O₃, the monoisotopic mass is 158.0943 Da. HRMS analysis would be expected to yield this mass with an error of less than 5 ppm, providing strong evidence for the compound's identity. Analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) to observe the intact molecular ion, often as various adducts. uci.edu

Table 2: Predicted HRMS Data for this compound (C₈H₁₄O₃)

Adduct Ion Formula Predicted Exact m/z
[M+H]⁺[C₈H₁₅O₃]⁺159.1016
[M+Na]⁺[C₈H₁₄O₃Na]⁺181.0835
[M+K]⁺[C₈H₁₄O₃K]⁺197.0575
[M-H]⁻[C₈H₁₃O₃]⁻157.0870

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile metabolites. nih.gov Due to the low volatility of this compound, chemical derivatization is a required sample preparation step. The carboxylic acid group is typically converted into a more volatile ester, for example, a trimethylsilyl (B98337) (TMS) ester, using a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Once derivatized, the compound can be separated from other components in a mixture by the gas chromatograph and subsequently analyzed by the mass spectrometer. Under electron ionization (EI), the derivatized molecule will fragment in a predictable manner. Expected fragmentation pathways include the loss of a methyl group (M-15), loss of the TMS group, and cleavage at the bond connecting the quaternary carbon to the oxolane ring. Fragmentation of the tetrahydrofuran (B95107) ring itself is also a characteristic pathway. analytice.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar compounds like this compound in complex biological or environmental samples. nih.govnih.gov It offers the advantage of analyzing the compound without the need for derivatization.

A common approach involves Reversed-Phase Liquid Chromatography (RPLC) where the compound is separated on a non-polar stationary phase (e.g., C18) using a polar mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). An acid modifier, such as formic acid or propionic acid, is often added to the mobile phase to ensure the carboxylic acid is in its protonated form, which improves chromatographic peak shape and promotes ionization for detection by ESI-MS. britiscientific.com For highly sensitive quantification, tandem mass spectrometry (LC-MS/MS) can be employed, where specific precursor-to-product ion transitions are monitored, greatly enhancing selectivity and lowering detection limits. shimadzu.eu

Advanced Chromatographic Methods

Chromatographic methods are the cornerstone for the isolation, purification, and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative analysis and purification of this compound. Given the compound's structure, a reversed-phase method is most appropriate. sielc.com

The analysis would typically use a C18 stationary phase column. The mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to an acidic pH of around 2.5-3.0 to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile. psu.edu Isocratic or gradient elution can be applied depending on the complexity of the sample matrix. Since the molecule lacks a strong chromophore, detection is typically performed at a low UV wavelength, such as 200-215 nm. sielc.com This method can be validated for parameters like linearity, accuracy, and precision for reliable quantification.

Table 3: Typical HPLC Method Parameters for Analysis

Parameter Condition
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Elution Mode Isocratic or Gradient (e.g., 70:30 A:B)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 210 nm
Injection Volume 10-20 µL

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) stands as a powerful technique for the rapid and high-resolution analysis of this compound. By utilizing sub-2 µm particle columns, UPLC systems operate at higher pressures than traditional HPLC, leading to significantly improved separation efficiency, increased sensitivity, and faster analysis times.

Methodology and Findings: A typical UPLC method for the analysis of carboxylic acids like this compound would employ a reversed-phase approach. A C18 column, such as an Agilent ZORBAX Eclipse Plus C18 (2.1 mm × 100 mm, 1.8 µm), is often selected for its excellent resolving power for moderately polar compounds. nih.gov The mobile phase generally consists of a gradient mixture of an organic solvent, like acetonitrile or methanol, and an aqueous buffer. nih.gov The addition of a small amount of an acid modifier, such as formic acid or acetic acid (e.g., 10 mM ammonium (B1175870) acetate), to the mobile phase is critical for achieving sharp, symmetrical peak shapes by suppressing the ionization of the carboxylic acid group. nih.gov

Detection is commonly performed using mass spectrometry (MS), particularly with an electrospray ionization (ESI) source in negative ion mode, which is highly sensitive for deprotonated carboxylic acids. nih.gov This UPLC-MS/MS approach not only quantifies the target compound but also facilitates the identification and quantification of process-related impurities and degradation products. nih.gov The precision and accuracy of such methods are typically high, with relative standard deviations (RSDs) for intraday and interday analyses often below 12%. nih.gov

Table 1: Representative UPLC Method Parameters for Carboxylic Acid Analysis

Parameter Value/Condition
Column Reversed-phase C18, <2 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 10 mM Ammonium Acetate (B1210297)
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Gradient Optimized linear gradient (e.g., 5% B to 95% B over 5-10 min)
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Detector Tandem Mass Spectrometer (MS/MS) with ESI source

| Ionization Mode | Negative |

Chiral Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity Assessment

Due to the presence of a chiral center at the 2-position of the oxolane ring, this compound exists as a pair of enantiomers. Chiral Supercritical Fluid Chromatography (SFC) is the preferred technique for separating and quantifying these enantiomers to determine enantiomeric excess (ee). SFC offers several advantages over chiral HPLC, including faster analysis times, reduced organic solvent consumption, and unique selectivity. nih.govchromatographyonline.com

Methodology and Findings: The primary mobile phase in SFC is supercritical carbon dioxide (CO₂), which is often mixed with a small percentage of a polar organic co-solvent, such as methanol, ethanol, or isopropanol, to modulate analyte retention and enhance peak shape. mdpi.com For acidic compounds like this compound, research has shown that using a protic co-solvent like methanol can provide excellent peak shapes without the need for acidic additives (e.g., trifluoroacetic acid) that are often required in HPLC. nih.gov This additive-free approach simplifies sample preparation and is more compatible with mass spectrometric detection. nih.gov

The key to enantiomeric separation lies in the selection of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® and Lux® series columns), are widely used and have proven effective for resolving a broad range of racemic compounds, including various carboxylic acids. nih.govmdpi.com The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. Optimization of parameters such as back pressure, temperature, and the type and percentage of co-solvent is crucial for achieving baseline resolution of the enantiomers. mdpi.comresearchgate.net

Table 2: Typical Chiral SFC Parameters for Racemic Acid Separation

Parameter Value/Condition
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2, Chiralpak AD-H)
Mobile Phase Supercritical CO₂ with an organic co-solvent
Co-solvent Methanol, Ethanol, or Isopropanol (5-40%)
Additives Often unnecessary for acidic analytes with protic co-solvents nih.gov
Flow Rate 2 - 4 mL/min
Back Pressure 100 - 150 bar
Column Temperature 35 - 40 °C

| Detector | UV or Mass Spectrometer (MS) |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational Mode Analysis: The IR spectrum of a carboxylic acid is highly characteristic. For a closely related compound, tetrahydrofuran-2-carboxylic acid, studies have identified distinct vibrational bands for both monomeric and dimeric forms, which coexist in solution. acs.org

O-H Stretching: A very broad and intense absorption band is typically observed in the region of 2500-3300 cm⁻¹ for the hydrogen-bonded O-H stretch of the carboxylic acid dimer. acs.org A sharper, less intense band for the free monomer O-H stretch may appear around 3500 cm⁻¹. acs.org

C-H Stretching: Absorptions from the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain and the oxolane ring are expected in the 2850-3000 cm⁻¹ region. docbrown.info

C=O Stretching: This is one of the most prominent bands in the spectrum. For the dimeric form of the acid, a strong, sharp absorption appears around 1700-1725 cm⁻¹. acs.org The corresponding monomeric C=O stretch is found at a higher frequency, typically 1750-1770 cm⁻¹. nih.gov The presence of the adjacent ether oxygen in the oxolane ring can slightly influence this frequency.

C-O Stretching and O-H Bending: The region between 1200 cm⁻¹ and 1450 cm⁻¹ contains coupled vibrations, including C-O stretching and in-plane O-H bending of the carboxylic acid group. docbrown.info

Oxolane Ring Vibrations: The tetrahydrofuran ring will exhibit characteristic C-O-C stretching vibrations, typically appearing as a strong band in the 1050-1150 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C=O stretch gives a strong signal. The symmetric vibrations of the carbon skeleton and C-H bonds are also generally strong and provide further structural detail.

Table 3: Expected Vibrational Bands for this compound

Wavenumber (cm⁻¹) Assignment Expected IR Intensity Expected Raman Intensity
~3500 O-H Stretch (Monomer) Medium, Sharp Weak
2500 - 3300 O-H Stretch (Dimer) Strong, Very Broad Weak
2850 - 3000 C-H Stretch (Aliphatic) Medium-Strong Strong
~1750 C=O Stretch (Monomer) Strong Strong
~1710 C=O Stretch (Dimer) Very Strong Strong
~1410 O-H Bend (in-plane) coupled with C-O Stretch Medium Medium
1050 - 1150 C-O-C Stretch (Ether) Strong Medium-Weak

Theoretical and Computational Studies of 2 Methyl 2 Oxolan 2 Yl Propanoic Acid

Molecular Structure and Conformational Analysis

The molecular structure of 2-Methyl-2-(oxolan-2-yl)propanoic acid (C8H14O3) consists of a central quaternary carbon atom bonded to a carboxyl group, two methyl groups, and an oxolane ring. uni.lu The presence of the chiral center at the junction of the oxolane ring and the propanoic acid moiety, along with the flexibility of the five-membered ring, gives rise to multiple possible conformations.

Conformational analysis, often performed using methods like potential energy surface (PES) scans, is crucial for identifying the most stable (lowest energy) spatial arrangement of the atoms. These calculations typically involve rotating key dihedral angles—such as the one connecting the oxolane ring to the quaternary carbon—to map out the energy landscape. The resulting stable conformers are essential for accurately predicting other molecular properties. The geometry of these conformers, including bond lengths, bond angles, and dihedral angles, can be optimized using density functional theory (DFT) methods. researchgate.net

Illustrative Table of Structural Parameters: Below is a representative table of the kind of data generated from a computational structural analysis.

ParameterDescriptionPredicted Value (Illustrative)
Bond Length (C-C)Length of the carbon-carbon single bond1.54 Å
Bond Length (C=O)Length of the carbonyl double bond1.23 Å
Bond Angle (O-C-O)Angle within the carboxylic acid group122°
Dihedral AngleTorsion angle defining ring puckerVaries with conformer

Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO)

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are central to understanding a molecule's reactivity. wikipedia.orgyoutube.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxyl group and the oxolane ring, which are regions of high electron density. Conversely, the LUMO is likely centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid moiety.

Interactive Data Table: Frontier Orbital Energies (Illustrative) This interactive table illustrates the type of data obtained from frontier molecular orbital analysis.

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Highest Occupied Molecular Orbital
LUMO1.8Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap8.3Energy difference

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is a powerful tool for elucidating potential reaction pathways and identifying the associated transition states. For this compound, theoretical studies could predict the mechanisms of reactions such as esterification, decarboxylation, or ring-opening reactions.

By mapping the potential energy surface, chemists can identify the minimum energy path from reactants to products. The highest point along this path corresponds to the transition state, an unstable, high-energy species. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. While specific reaction mechanism studies for this exact compound are not prominent in the search results, the principles of frontier molecular orbital theory can be applied to predict how it might react. wikipedia.org For instance, a nucleophilic attack would likely be directed by the shape and energy of the LUMO, while an electrophilic attack would be governed by the HOMO. youtube.com

Spectroscopic Property Predictions (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. Comparing calculated shifts with experimental spectra can help confirm the structure and assign specific peaks to their corresponding atoms. researchgate.net

Vibrational Frequencies: The vibrational frequencies in an infrared (IR) and Raman spectrum correspond to the different modes of molecular vibration. DFT calculations can compute these frequencies, which helps in the assignment of experimental spectral bands to specific functional groups, such as the characteristic C=O stretch of the carboxylic acid or the C-O-C stretches of the oxolane ring. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies This table shows examples of predicted vibrational frequencies and their assignments.

Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
O-H Stretch3500Carboxylic Acid
C=O Stretch1715Carboxylic Acid
C-O-C Stretch1100Ether (Oxolane)
C-H Stretch2950Alkane

Quantum Chemical Calculations for Energetics and Stability

Quantum chemical calculations provide fundamental data on the energetics and thermodynamic stability of this compound. By calculating properties such as the heat of formation and Gibbs free energy, one can assess the molecule's stability relative to other isomers or related compounds.

These calculations are typically performed using established theoretical models like DFT with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)). researchgate.net The choice of method affects the accuracy of the results. The energy gap between the HOMO and LUMO is also a key indicator of the molecule's kinetic stability. researchgate.net Furthermore, predicted collision cross-section (CCS) values, which relate to the molecule's shape and size in the gas phase, can be calculated for different ions of the compound. uni.luuni.lu

Exploration of Biological Activity Mechanisms of 2 Methyl 2 Oxolan 2 Yl Propanoic Acid and Analogues

Investigation of Antimicrobial Activities in vitro

The antimicrobial properties of various propanoic acid derivatives have been a subject of significant research. Studies have shown that certain analogues of 2-Methyl-2-(oxolan-2-yl)propanoic acid exhibit notable activity against a range of microbial pathogens.

For instance, derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid have been synthesized and screened for their antimicrobial effects. nuph.edu.ua Among the synthesized compounds, 3-(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid itself, along with 1,3-diethoxy-2-[(2-methyl-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-1,3-dioxopropan-2-yl-carbamic acid, demonstrated a moderate broad-spectrum antimicrobial activity. nuph.edu.ua The screening was conducted using the agar (B569324) diffusion method, highlighting the potential for this class of compounds in the development of new antibacterial agents. nuph.edu.ua

Similarly, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown in vitro activity against both Gram-negative and Gram-positive bacteria. nih.gov Structure-activity relationship studies revealed that the (S)-configuration of a substituted phenoxyl side chain at the second position of the propanoic acid was crucial for excellent antibacterial activity. nih.gov Specifically, analogues with hydrophobic substituents such as para-tert-butyl, para-phenyl, and para-benzyloxy on the phenoxyl side chain displayed the most potent activities, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 6.25 μg/mL against all tested bacteria. nih.gov However, these compounds showed poor activity against the fungus Candida albicans. nih.gov

Furthermore, a study on N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivatives, which can be considered structural analogues due to the presence of a carboxylic acid moiety, reported significant antimicrobial activity. mdpi.com These compounds were particularly effective against Staphylococcus and Enterococcus species, with MIC values between 1 and 4 µg/mL. mdpi.com Notably, certain derivatives also effectively inhibited biofilm formation by clinical strains of methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). mdpi.com

The antimicrobial potential of organic acids, in general, has been recognized, with their efficacy often dependent on their structural characteristics. d-nb.info For example, formic acid, being the shortest chain organic acid, has demonstrated the highest effectiveness against E. coli. d-nb.info This underscores the importance of the alkyl chain length and other structural features in determining the antimicrobial spectrum and potency of propanoic acid analogues.

Table 1: In vitro Antimicrobial Activity of Propanoic Acid Analogues

Compound/Analogue ClassTest Organism(s)Key Findings
3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid derivativesBacteriaModerate broad-spectrum activity observed for the parent compound and an acetamide (B32628) derivative. nuph.edu.ua
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivativesGram-positive and Gram-negative bacteria, Candida albicans(S)-configuration with hydrophobic substituents showed excellent antibacterial activity (MIC 1.56-6.25 μg/mL). Poor antifungal activity. nih.gov
N–[(2–arylmethylthio)phenylsulfonyl]cinnamamide derivativesStaphylococcus spp., Enterococcus spp.Significant activity with MIC values of 1–4 µg/mL. mdpi.com Inhibition of biofilm formation by MRSA and MRCNS. mdpi.com

Anti-inflammatory Properties and Mechanistic Insights in vitro

The anti-inflammatory potential of this compound analogues has been explored through various in vitro models, primarily focusing on their ability to modulate key inflammatory pathways.

A critical aspect of the inflammatory response is the production of signaling molecules such as nitric oxide (NO) and various cytokines. Macrophages, when stimulated with lipopolysaccharide (LPS), are known to release these inflammatory mediators. mdpi.com

Studies on methyl derivatives of flavanone, which share some structural similarities with propanoic acid derivatives, have demonstrated their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. mdpi.com Furthermore, these compounds were found to modulate the production of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in a dose-dependent manner. mdpi.com For instance, 2′-methylflavanone and 3′-methylflavanone were particularly effective in reducing the levels of several cytokines. mdpi.com

Similarly, extracts from Jatropha cordata, containing fatty acids and their esters, have shown the ability to inhibit NO production in RAW 264.7 macrophage cells without affecting cell viability. mdpi.com The ethyl acetate (B1210297) extract exhibited the most potent inhibition, suggesting that compounds within this extract are responsible for the observed anti-inflammatory effect. mdpi.com

The mechanism of NO inhibition by certain compounds is linked to the inhibition of nitric oxide synthase (NOS). mdpi.comnih.gov Flavonoids, for example, have been shown to possess anti-inflammatory properties by inhibiting this enzyme in macrophages. mdpi.com

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov There are two main isoforms, COX-1, which is constitutively expressed, and COX-2, which is induced during inflammation. nih.gov

Research into succinimide (B58015) cyano-acetate derivatives has revealed their potential as anti-inflammatory agents through the inhibition of both COX-1 and COX-2 enzymes. nih.gov For example, compound 44 (Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate) exhibited significant inhibition of COX-2 with an IC₅₀ value of 50.93 µM and also inhibited COX-1 with an IC₅₀ of 143 µM. nih.gov These compounds also demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade. nih.gov

Similarly, a study on an indanone derivative isolated from Fernandoa adenophylla showed significant anti-inflammatory effects, with docking studies suggesting interaction with both COX-1 and COX-2 enzymes. researchgate.net Furthermore, certain 3-(1H-imidazol-1-ylmethyl)-1H-indole-1-propanoic acid analogues have been identified as potent and selective inhibitors of thromboxane (B8750289) synthetase, an enzyme downstream of COX, without significant activity against COX itself. nih.gov

The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. nih.gov The structural basis for this selectivity has been elucidated through X-ray crystallography studies of COX-2 in complex with various inhibitors. nih.gov

Table 2: In vitro Anti-inflammatory Activity of Propanoic Acid Analogues and Related Compounds

Compound/Analogue ClassTargetKey Findings
Methyl derivatives of flavanoneNO, Pro-inflammatory cytokinesDose-dependent inhibition of NO, IL-1β, IL-6, and TNF-α in LPS-stimulated macrophages. mdpi.com
Succinimide cyano-acetate derivativesCOX-1, COX-2, 5-LOXCompound 44 showed IC₅₀ values of 143 µM (COX-1) and 50.93 µM (COX-2). nih.gov
Indanone derivativeCOX-1, COX-2Docking studies indicated interaction with the active sites of both COX-1 and COX-2. researchgate.net

Antioxidant Capacities and Free Radical Scavenging Mechanisms

The ability of a compound to act as an antioxidant is often linked to its capacity to scavenge free radicals, which are highly reactive species that can cause cellular damage.

Flavonoids, a class of compounds that includes structures with some resemblance to propanoic acid derivatives, are well-known for their radical scavenging properties. nih.gov The mechanism often involves the donation of a hydrogen atom from a hydroxyl group to the free radical, thereby neutralizing it. mdpi.com The resulting aroxyl radicals of the flavonoids are often relatively stable, which contributes to their antioxidant efficacy. nih.gov The rate constants for the reaction of flavonoids with azide (B81097) radicals have been found to be very high, supporting their potential as biological radical scavengers. nih.gov

The free radical scavenging activity of compounds can be assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.com In this assay, the antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. mdpi.com Studies on synthetic N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives have demonstrated their antioxidant activity using both DPPH and 2,2′-azino–bis(3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays. mdpi.com

Theoretical studies on pyranoanthocyanins have provided insights into the mechanisms of multiple free radical scavenging reactions. mdpi.com These studies suggest that the process can involve the loss of a proton, followed by demethylation and hydrogen atom transfer (HAT) from hydroxyl groups. mdpi.com

Enzyme Inhibition and Receptor Binding Studies in vitro

The biological effects of this compound and its analogues can also be mediated through their interaction with specific enzymes and receptors.

While direct studies on the interaction of this compound with neurotransmitter systems are limited, research on related compounds provides some insights. For instance, succinimide cyano-acetate derivatives have been evaluated for their anticholinesterase activity. nih.gov These compounds were found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Compound 44 (Methyl 2-cyano-2-(1-ethyl-2,5-dioxopyrrolidin-3-yl) acetate) showed IC₅₀ values of 134 µM for AChE and 97 µM for BChE. nih.gov Molecular docking studies supported these findings, showing good binding affinity of the compounds to the active sites of these enzymes. nih.gov

In a different context, analogues of bexarotene, a benzoic acid derivative, have been synthesized and evaluated as selective agonists for the retinoid X receptor (RXR). nih.govnih.gov These receptors are involved in the regulation of gene transcription and can form heterodimers with other nuclear receptors. nih.govmdpi.com The novel analogues were shown to stimulate RXR-regulated transcription and were selective for RXR with minimal crossover to the retinoic acid receptor (RAR). nih.gov This highlights the potential for propanoic acid analogues to be designed as specific ligands for nuclear receptors, which can in turn modulate various physiological processes.

Other Enzyme and Receptor Targets (e.g., Purine (B94841) Biosynthesis Protein, PI3K, mTOR)

While direct studies on the interaction of this compound with purine biosynthesis proteins, PI3K, and mTOR are not extensively documented, research on related structures provides valuable insights into potential mechanisms of action. The tetrahydrofuran (B95107) (oxolane) ring is a key structural feature in several pharmacologically active compounds, and its presence can influence the binding of molecules to various biological targets.

The mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a known target for compounds containing heterocyclic rings. For instance, studies on mTORC1 inhibitors have highlighted the importance of the chemical structure of these inhibitors in their activity. While not directly involving this compound, this underscores the potential for molecules with similar structural features to interact with this pathway.

Furthermore, the de novo synthesis of purine nucleotides is a fundamental cellular process, and its inhibition is a target for various therapeutic agents. The synthesis pathway involves multiple enzymes that could potentially be inhibited by small molecules. Analogues of this compound, particularly those with modifications to the oxolane or propanoic acid moieties, could be designed to target specific enzymes in this pathway. However, specific data on the inhibitory activity of this compound or its close analogues on purine biosynthesis proteins are currently lacking in the scientific literature.

Cellular Mechanisms of Action in vitro (e.g., Cell Proliferation, Apoptosis, Cell Cycle)

The in vitro effects of compounds containing oxolane and propanoic acid moieties have been investigated in various cell-based assays, revealing impacts on cell proliferation, apoptosis, and cell cycle progression. While specific data for this compound is limited, studies on its analogues and related compounds offer a glimpse into its potential cellular activities.

A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which share the propanoic acid and a five-membered heterocyclic ring with the compound of interest, demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus at a concentration of 64 µg/mL. mdpi.comresearchgate.netnih.gov This suggests that the core structure may have inherent bioactivity that could be explored further.

In the context of cancer research, a series of novel 1,2,4-oxadiazoles, some containing a cyclopentyloxy group (structurally similar to the oxolane ring), were synthesized and evaluated for their anticancer potential. nih.gov One of these compounds, a 1,2,4-oxadiazole (B8745197) derivative, exhibited significant activity against the DU145 human prostate carcinoma cell line with an IC50 value of 9.3 μM. nih.gov Another analogue, a 1,3,4-thiadiazole, was active against the MDA-MB-231 human breast adenocarcinoma cell line with an IC50 of 9.2 μM. nih.gov These findings suggest that the heterocyclic ring, in combination with other structural features, can contribute to cytotoxic effects against cancer cells.

Furthermore, a study on 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid identified this compound as having significant antimitotic activity, with mean GI50 and TGI values of 1.57 µM and 13.3 µM, respectively, across a panel of cancer cell lines. nih.gov This highlights the potential of propanoic acid derivatives in modulating cell division processes.

The table below summarizes the in vitro activities of some analogues.

Compound/AnalogueCell Line(s)ActivityConcentration/IC50
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusAntimicrobial64 µg/mL
1,2,4-Oxadiazole derivativeDU145 (prostate carcinoma)Anticancer9.3 μM
1,3,4-Thiadiazole analogueMDA-MB-231 (breast adenocarcinoma)Anticancer9.2 μM
3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acidNCI60 panelAntimitoticGI50: 1.57 µM, TGI: 13.3 µM

Structure-Activity Relationship (SAR) Investigations for Bioactive Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for guiding the design of more potent and selective analogues. For compounds related to this compound, SAR investigations have begun to shed light on the importance of different structural components.

In the study of 1,2,4-oxadiazole analogues, it was found that the presence of a cyclopentyloxy or n-butyloxy group on the C-3 aryl ring, along with a piperidin-4-yl or trichloromethyl group at the C-5 position of the 1,2,4-oxadiazole ring, was essential for good anticancer activity. nih.gov This indicates that both the heterocyclic moiety and the substituents on the core scaffold play a significant role in the observed cytotoxicity.

A study on 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives provided insights into the antiproliferative activity of this class of compounds. mdpi.com For instance, the trans-isomer of one of the synthesized nitriles showed promising activity against the A549 lung adenocarcinoma cell line with an IC50 of 11.7 µM, while the cis-isomer was significantly less active (IC50 = 82.2 µM). mdpi.com This highlights the importance of stereochemistry in the biological activity of these molecules. The study also revealed that different functional groups (nitrile vs. amide) and substituents on the aromatic rings significantly influenced the antiproliferative effects and selectivity against different cancer cell lines. mdpi.com

The table below presents SAR data for selected analogues.

Analogue ScaffoldKey Structural FeaturesObserved Activity Trend
1,2,4-OxadiazolesCyclopentyloxy/n-butyloxy at C-3 aryl ring; piperidin-4-yl/trichloromethyl at C-5Essential for good anticancer activity
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acidsStereochemistry (trans vs. cis isomers)trans-isomers can be significantly more active
3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acidsAromatic ring substituentsInfluences activity and selectivity

While these studies provide a foundation for understanding the SAR of related compounds, a comprehensive SAR investigation specifically for this compound and its close analogues is still needed to fully elucidate the structural requirements for optimal biological activity.

Potential Applications in Chemical Biology and Material Science

Development as Chemical Probes for Biochemical Assays

The inherent structure of 2-Methyl-2-(oxolan-2-yl)propanoic acid, with its reactive carboxylic acid handle, makes it a suitable candidate for development as a chemical probe. While direct applications are still emerging, the principle of using small molecules as scaffolds for probes is well-established in chemical biology. Chemical probes are essential tools for dissecting complex biological processes, and their design often involves the strategic combination of a recognition element, a linker, and a reporter group (such as a fluorophore).

The carboxylic acid group of this compound can be readily functionalized, for instance, by converting it into an activated ester. This allows for its conjugation to other molecules, such as fluorescent dyes or biotin, through amide bond formation with an appropriate amine-containing linker. mdpi.com The tetrahydrofuran (B95107) ring and the gem-dimethyl group can influence the solubility, cell permeability, and binding characteristics of the resulting probe. mdpi.com For example, the lipophilic nature of the core structure could facilitate passage through cell membranes, a crucial attribute for intracellular imaging or pull-down assays.

The development of fluorescent probes often involves linking a fluorophore to a molecule of interest to visualize its localization and dynamics within a biological system. researchgate.net The structural framework of this compound could serve as a versatile scaffold in the creation of such probes, where the oxolane ring might interact with specific biological targets. mdpi.com

Table 1: Potential Functionalization of this compound for Chemical Probe Development

Functional GroupPotential ModificationApplication in Chemical Probes
Carboxylic AcidActivation (e.g., NHS ester), Amide couplingAttachment of reporter groups (fluorophores, biotin), Linker conjugation
Tetrahydrofuran Ring-Modulation of solubility and binding affinity, Potential for specific interactions with biological targets
gem-Dimethyl Group-Steric influence on binding interactions, Enhancement of lipophilicity

While specific examples of this compound being used as a complete chemical probe are not yet prevalent in the literature, its structural motifs are found in various bioactive molecules, suggesting its potential as a foundational component for future probe design. nih.gov

Role as Intermediates in the Synthesis of Specialized Metabolites

One of the most significant applications of this compound and its derivatives lies in their role as intermediates in the synthesis of complex natural products and their analogues, particularly in the realm of antibiotics.

The lincosamide class of antibiotics, which includes the clinically important drugs lincomycin (B1675468) and clindamycin, features a distinctive amino-sugar moiety. mdpi.comlab-chemicals.com The synthesis of novel lincosamide analogues, with the aim of overcoming bacterial resistance, often requires a modular and flexible synthetic route. acs.orggoogle.com A key challenge in this endeavor is the construction of the northern-half of the lincosamide structure, which contains a substituted pyrrolidine (B122466) ring linked to a sugar derivative. lab-chemicals.com

A recent component-based synthetic route to methylthiolincosamine (MTL), the aminosugar fragment of lincosamides, highlights the utility of building blocks that can be strategically combined. acs.org While not explicitly mentioning this compound, the synthesis employs related tetrahydrofuran-containing intermediates. The principles of this synthetic strategy, which involves the coupling of different fragments, could potentially be adapted to incorporate derivatives of this compound to generate novel lincosamide analogues with modified properties. The tetrahydrofuran ring in such a precursor could serve as a key structural element that, after a series of transformations, leads to the desired stereochemistry and functionality in the final antibiotic product. nih.gov

The broader family of natural products containing substituted tetrahydrofuran rings is vast and exhibits a wide range of biological activities, including antitumor and antimicrobial properties. nih.gov The synthesis of these complex molecules often relies on the availability of versatile chiral building blocks. This compound, with its defined stereocenter and functional handles, represents a potential starting material or key intermediate in the construction of these intricate natural products.

Considerations for Applications in Polymer Chemistry

The application of this compound in polymer chemistry is an area of potential exploration. The molecule possesses two key features that could be leveraged in polymer synthesis: the carboxylic acid group and the tetrahydrofuran (THF) ring.

The carboxylic acid functionality allows the molecule to act as a monomer in the synthesis of polyesters and polyamides. Polyesters, for instance, are typically synthesized through the polycondensation of diacids with diols. mdpi.com While this compound is a mono-acid, it could be used as a chain-terminating agent to control the molecular weight of a polymer or be incorporated as a pendant group to modify the properties of the final material.

Furthermore, the tetrahydrofuran ring itself is a well-known monomer for ring-opening polymerization (ROP) in the presence of strong acids, leading to the formation of polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG). bldpharm.com While the polymerization of the unsubstituted THF ring is a standard industrial process, the presence of the 2-methyl-2-propanoic acid substituent on the ring in the title compound introduces significant steric hindrance and electronic effects that would likely alter its reactivity in ROP. The bulky gem-dimethyl group adjacent to the ether oxygen would be expected to decrease the rate of polymerization and potentially inhibit it altogether under standard conditions.

However, the incorporation of such a substituted THF moiety into a polymer backbone could impart unique properties. The cyclic ether could enhance the flexibility and solubility of the polymer, while the pendant carboxylic acid group (if not involved in the main chain formation) could provide sites for post-polymerization modification, such as cross-linking or grafting of other polymer chains.

Table 2: Potential Roles of this compound in Polymer Chemistry

Polymerization StrategyPotential Role of the CompoundExpected Impact on Polymer Properties
Polycondensation (e.g., with diols)Monofunctional monomer (chain terminator) or comonomer (pendant group)Control of molecular weight, introduction of pendant carboxylic acid groups for further functionalization.
Ring-Opening PolymerizationMonomer (with modified reactivity)Potential for novel polymer architectures, though likely challenging due to steric hindrance.

Research into the polymerization behavior of this specific substituted tetrahydrofuran derivative is necessary to fully understand its potential in creating novel polymeric materials with tailored properties.

Applications in Agrochemical Research

The search for novel and effective agrochemicals is a continuous effort driven by the need to control pests and diseases in crops while ensuring environmental safety. nih.gov The structural motifs present in this compound, particularly the tetrahydrofuran ring, are found in a number of biologically active compounds, suggesting its potential as a scaffold for the development of new agrochemicals. researchgate.net

Heterocyclic compounds, including those containing a tetrahydrofuran ring, are a cornerstone in the design of modern agrochemicals. nih.gov The tetrahydrofuran moiety can influence the compound's physical properties, such as solubility and stability, as well as its biological activity by interacting with specific target sites in pests or pathogens.

For example, various fungicides and herbicides incorporate heterocyclic rings to achieve their desired efficacy. nih.govresearchgate.net The development of new fungicides often involves the synthesis and screening of novel carboxamide derivatives, where a specific acid moiety is coupled with various amine-containing fragments. The carboxylic acid group of this compound makes it an ideal candidate for such a synthetic approach, allowing for the creation of a library of new compounds for biological evaluation.

While there is no direct report of the agrochemical activity of this compound itself, the exploration of its derivatives is a plausible strategy in the quest for new active ingredients for crop protection. The combination of the tetrahydrofuran ring and the carboxylic acid functionality provides a versatile platform for the synthesis of new chemical entities with potential herbicidal, fungicidal, or insecticidal properties. researchgate.netscbt.com

Future Research Directions and Challenges

Elucidation of Novel Biological Targets and Pathways

A primary and essential step for future research would be to screen 2-Methyl-2-(oxolan-2-yl)propanoic acid for any biological activity. Without any existing data on its effects on biological systems, initial studies would need to be broad and exploratory. High-throughput screening assays could be employed to test the compound against a wide range of cellular and molecular targets to identify any potential therapeutic or adverse effects. The challenge lies in the complete absence of preliminary data to guide this exploration, making any investigation highly speculative.

Development of Advanced Synthetic Methodologies

While the structure of this compound is known, there is a lack of published, optimized, and scalable synthetic routes. Future research would need to focus on developing efficient and cost-effective methods for its preparation. This would involve exploring various synthetic strategies, starting materials, and catalysts to achieve high yields and purity. The challenge will be to develop a process that is not only efficient but also amenable to the production of quantities sufficient for extensive biological and chemical testing.

Comprehensive Stereochemical Investigations and Enantioselective Synthesis

The structure of this compound contains a chiral center at the carbon atom where the methyl and oxolanyl groups are attached to the propanoic acid backbone. This means the compound can exist as different stereoisomers (enantiomers and diastereomers). A critical area for future research would be the separation of these isomers and the investigation of their individual biological activities, as different stereoisomers can have vastly different effects. A significant challenge will be the development of stereoselective or enantioselective synthetic methods to produce single, pure isomers for study.

Integration of Multidisciplinary Approaches in Research

Once foundational data on the synthesis and biological activity of this compound becomes available, a multidisciplinary approach will be crucial. This would involve collaboration between synthetic chemists, biochemists, pharmacologists, and computational chemists. For instance, if a biological target is identified, computational modeling could be used to predict how the molecule interacts with its target, guiding the design of more potent or selective analogs. The primary challenge is the current lack of any data to initiate such collaborative efforts.

Sustainability and Scalability in Production for Academic Research Needs

For this compound to become a viable tool for the research community, sustainable and scalable production methods are necessary. Future research in this area should focus on using environmentally friendly reagents and solvents, minimizing waste, and developing processes that can be easily scaled up from milligram to gram or even kilogram quantities. The challenge is to achieve this in a cost-effective manner that makes the compound accessible for academic research.

Q & A

Basic: What are the common synthetic routes for 2-methyl-2-(oxolan-2-yl)propanoic acid, and how are reaction conditions optimized?

The synthesis typically involves coupling a tetrahydrofuran (oxolane) derivative with a methyl-substituted propanoic acid precursor. A documented method () uses a two-step process:

Condensation : Reacting 4-oxocyclohexyl derivatives with methylpropanoic acid under acidic or basic conditions.

Purification : Extraction with ethyl acetate, followed by drying over anhydrous MgSO₄ and vacuum distillation.
Key parameters for optimization include:

  • Solvent polarity : Acetonitrile/CHCl₃ mixtures improve solubility of intermediates.
  • Catalysts : DIPEA (N,N-diisopropylethylamine) enhances reaction efficiency.
  • Temperature : Room temperature minimizes side reactions like ester hydrolysis.
    Yield improvements (e.g., from 60% to 85%) are achieved via iterative adjustment of stoichiometry and solvent ratios .

Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereochemistry at the oxolane ring (C2) and propanoic acid branch (C2-methyl) is critical for biological activity. Strategies include:

  • Chiral auxiliaries : Use of (2R)- or (2S)-oxolane precursors to enforce desired configurations (e.g., enantiopure hydrochloride salts in ).
  • Stereoselective catalysts : Transition-metal complexes (e.g., Ru-based) for asymmetric hydrogenation of ketone intermediates.
  • Chromatographic resolution : Chiral HPLC (e.g., with amylose-based columns) separates diastereomers post-synthesis.
    Confirmation of stereochemistry requires combined NMR (NOESY for spatial proximity) and X-ray crystallography .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

  • NMR :
    • ¹H NMR : Methyl groups at δ 1.2–1.4 ppm; oxolane protons at δ 3.5–4.0 ppm.
    • ¹³C NMR : Carboxylic acid carbonyl at δ 170–175 ppm; oxolane carbons at δ 25–35 ppm.
  • IR : Strong O-H stretch (2500–3300 cm⁻¹ for carboxylic acid) and C=O stretch (1700 cm⁻¹).
  • HRMS : Molecular ion [M+H]⁺ at m/z 184.23 (C₁₀H₁₆O₃) with isotopic pattern matching .

Advanced: How can computational modeling predict the reactivity of this compound in biological systems?

  • DFT calculations : Optimize molecular geometry (e.g., using B3LYP/6-31G*) to identify reactive sites (e.g., carboxylic acid group).
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., high solubility but potential renal clearance issues).
    Experimental validation is required for discrepancies between predicted and observed activity .

Basic: What are the known biological activities or metabolic pathways involving this compound?

While direct data is limited, structural analogs ( ) suggest:

  • Anti-inflammatory potential : Similarity to ibuprofen derivatives (propanoic acid backbone).
  • Metabolism : Likely hepatic oxidation of the oxolane ring (via CYP450 enzymes) followed by glucuronidation.
  • Excretion : Renal clearance of carboxylated metabolites.
    In vitro assays (e.g., COX-1/2 inhibition) are recommended to confirm activity .

Advanced: How to address contradictory data in published synthesis yields or spectral assignments?

Contradictions often arise from:

  • Impurities : Co-elution of stereoisomers (e.g., notes impurities in propanoic acid derivatives).
  • Solvent effects : NMR shifts vary with DMSO vs. CDCl₃.
    Resolution steps:

Reproduce protocols : Verify reaction conditions (e.g., ’s 24-hour stirring time).

Advanced analytics : Use LC-MS/MS to detect trace byproducts.

Benchmarking : Compare with reference standards (e.g., USP-grade materials in ).
Document deviations in pH, humidity, or catalyst purity .

Basic: What safety precautions are recommended for handling this compound in lab settings?

While specific toxicology data is unavailable (), general guidelines include:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (potential irritant vapors).
  • Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite.
    Refer to OSHA standards (29 CFR 1910.1020) for exposure monitoring .

Advanced: What strategies mitigate low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce batch variability ().
  • In-line purification : Scavenger resins remove unreacted starting materials.
  • DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., solvent ratio, temperature gradient).
    Pilot-scale trials (1–5 kg batches) are essential for process validation .

Basic: How to analyze impurities in this compound samples?

  • HPLC : C18 column with UV detection (210 nm); mobile phase: acetonitrile/0.1% TFA.
  • Common impurities :
    • Unreacted oxolane : Retention time ~3.2 min.
    • Ester byproducts : Hydrolyze with NaOH and re-analyze.
  • Quantification : External calibration using USP reference standards () .

Advanced: What are unresolved research gaps regarding this compound’s mechanism of action?

  • Target identification : Lack of in vivo binding studies (e.g., radiolabeled tracer experiments).
  • Toxicity profile : No data on genotoxicity (Ames test) or organ-specific effects.
  • Formulation stability : Degradation under high humidity or UV exposure uncharacterized.
    Collaborative studies with pharmacokinetic modeling (PBPK) are proposed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxolan-2-yl)propanoic acid
Reactant of Route 2
2-Methyl-2-(oxolan-2-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.